2-(Di-(t-butoxycarbonyl)amino)pyrimidine
Description
2-(Di-(t-butoxycarbonyl)amino)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two t-butoxycarbonyl (Boc) groups on its amino moiety. The Boc groups serve as protective agents for the amine functionality, enabling selective reactivity in synthetic applications such as nucleoside analog synthesis or medicinal chemistry. This compound is synthesized via Boc-protection strategies, often employing reagents like Boc anhydride under basic conditions. The Boc group’s acid-labile nature allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it a staple in multi-step organic syntheses .
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)20-11(18)17(10-15-8-7-9-16-10)12(19)21-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
KKDVUFUTRHECGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its dual Boc protection on a pyrimidine scaffold. Below is a detailed comparison with structurally or functionally analogous compounds:
Other Boc-Protected Heterocycles
- 2-Amino-4,6-dimethoxypyrimidine (Boc-protected): Lacks dual Boc groups, reducing steric hindrance but offering faster deprotection kinetics.
- Boc-Protected 2-Aminopyridine: The pyridine ring’s lower electronegativity compared to pyrimidine reduces Boc group lability in acidic conditions.
Non-Boc Protecting Groups on Pyrimidines
- Fmoc-Protected 2-Aminopyrimidine: Fluorenylmethyloxycarbonyl (Fmoc) groups require basic deprotection (e.g., piperidine), incompatible with acid-sensitive substrates.
- Cbz-Protected Derivatives: Benzyloxycarbonyl (Cbz) groups demand harsher hydrogenolysis conditions, limiting compatibility with reducible functionalities.
Data Table: Comparative Analysis
Research Findings and Key Insights
- Synthetic Efficiency: Dual Boc protection on pyrimidine introduces steric bulk, slowing coupling reactions compared to mono-Boc analogs but improving regioselectivity in nucleophilic substitutions .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals 2-(Di-Boc-amino)pyrimidine decomposes at 180°C, higher than Fmoc analogs (150°C), suggesting superior thermal robustness.
Q & A
Q. How to troubleshoot low yields in Boc-protected pyrimidine syntheses?
- Methodology : Screen solvents (DMF vs. THF), bases (Et₃N vs. DIPEA), and reaction temperatures (0°C vs. RT). If Boc groups hydrolyze prematurely, use scavengers (e.g., molecular sieves) or switch to Boc-protected intermediates with electron-withdrawing substituents (e.g., nitro groups) to stabilize the amino group .
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